Etidronic Acid-d3

Stable Isotope Labeling LC-MS/MS Internal Standard

Etidronic Acid-d3 is a deuterium-labeled internal standard providing unmatched accuracy in LC-MS/MS quantification of etidronic acid. Unlike unlabeled analogs, it co-elutes and ionizes identically, eliminating matrix effects and recovery losses. Essential for regulatory-compliant bioanalytical method validation in pharmacokinetic and bioequivalence studies. Also used as a surrogate standard for environmental water testing.

Molecular Formula C2H8O7P2
Molecular Weight 209.045
CAS No. 774173-70-5
Cat. No. B562816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtidronic Acid-d3
CAS774173-70-5
SynonymsP,P’-(1-Hydroxyethylidene)bisphosphonic Acid-d3 Sodium Salt;  1-Hydroxyethane-1,1-diphosphonic Acid-d3 Sodium Salt;  (1-Hydroxyethylidene)-1,1-_x000B_diphosphonic Acid-d3 Sodium Salt;  Acetodiphosphonic Acid-d3 Sodium Salt;  Acidum Etidronicum-d3 Sodium Salt; 
Molecular FormulaC2H8O7P2
Molecular Weight209.045
Structural Identifiers
SMILESCC(O)(P(=O)(O)O)P(=O)(O)O
InChIInChI=1S/C2H8O7P2/c1-2(3,10(4,5)6)11(7,8)9/h3H,1H3,(H2,4,5,6)(H2,7,8,9)/i1D3
InChIKeyDBVJJBKOTRCVKF-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Etidronic Acid-d3 (CAS 774173-70-5) for Bioanalysis: Compound Profile and Procurement Rationale


Etidronic Acid-d3 is a deuterium-labeled analog of the first-generation bisphosphonate, etidronic acid, where three hydrogen atoms on the methyl group are replaced with deuterium (²H) . Its molecular formula is C₂H₅D₃O₇P₂ with a molecular weight of 209.05 g/mol . As a stable isotope-labeled (SIL) compound, it serves as a chemically identical internal standard (IS) for the accurate quantification of etidronic acid in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Etidronic Acid-d3 Procurement: Why Unlabeled Analogs Cannot Substitute for This Internal Standard


In quantitative LC-MS/MS, using an unlabeled structural analog or a non-isotopic compound as an internal standard (IS) introduces significant quantitative error. These alternatives often exhibit different extraction recovery, ionization efficiency, and chromatographic retention times compared to the target analyte, etidronic acid [1]. This differential behavior, caused by the biological or chemical matrix, can lead to inaccurate and imprecise concentration measurements, compromising method validation. The selection of a stable isotope-labeled (SIL) IS, like Etidronic Acid-d3, which co-elutes and ionizes identically to the analyte, is a regulatory expectation for robust bioanalytical methods, as it most effectively corrects for these matrix-induced variabilities [2].

Quantitative Differentiation of Etidronic Acid-d3: Evidence for Analytical Superiority


Structural Basis for Co-Elution and Ionization Efficiency vs. Unlabeled Etidronic Acid

As a deuterated analog, Etidronic Acid-d3 is chemically identical to its unlabeled counterpart, etidronic acid, ensuring identical behavior during sample preparation and chromatographic separation . The incorporation of three deuterium atoms (²H) on the methyl group (CD₃ instead of CH₃) provides a sufficient mass difference (+3 Da) for distinct mass spectrometric detection while minimizing the risk of chromatographic separation, a phenomenon known as 'deuterium isotope effect' [REFS-1, REFS-2].

Stable Isotope Labeling LC-MS/MS Internal Standard

Comparative In Vitro Potency of Etidronic Acid as a Bisphosphonate

Etidronic acid is a first-generation bisphosphonate with established, albeit lower, antiresorptive potency compared to later-generation agents. Data shows its relative in vitro potency is significantly lower than that of newer bisphosphonates such as alendronate, pamidronate, and zoledronic acid [1]. This low potency is a defining characteristic of the drug class for which Etidronic Acid-d3 serves as an analytical standard.

Bisphosphonate Pharmacology Bone Resorption Osteoporosis

Bone Mineral Affinity (Kᵢ) of Etidronic Acid in Human Bone Binding Assay

In a direct competition binding assay using human bone powder and [¹⁴C]-alendronate, etidronic acid exhibited a binding affinity (Ki) of 91 μM [1]. This affinity is comparable to that of several other bisphosphonates, including pamidronate (83 μM), risedronate (85 μM), and zoledronate (81 μM), but significantly stronger than that of clodronate (806 μM) [1].

Bone Targeting Bisphosphonate Affinity Pharmacokinetics

Comparative Stability of Etidronic Acid vs. Other Organophosphoric Acids

Etidronic acid demonstrates superior chemical stability, particularly under harsh conditions. It is reported to be difficult to hydrolyze and resistant to decomposition under ordinary light and heat [1]. Its tolerance to acid, alkali, and chlorine oxidation is described as being better than that of other organophosphoric acids or their salts [1].

Chemical Stability Hydrolytic Resistance Industrial Chemistry

Pharmaceutical Reference Standard Availability and Purity

Etidronic Acid-d3 is commercially available as a high-purity analytical reference standard from multiple reputable vendors [REFS-1, REFS-2]. It is supplied for laboratory use and is certified for use in applications such as quantitative NMR, GC-MS, and LC-MS [REFS-1, REFS-2]. The high purity (≥98%) minimizes interference from impurities in analytical methods .

Analytical Reference Standard Quality Control Pharmaceutical Analysis

Defined Research and QC Applications for Etidronic Acid-d3 (CAS 774173-70-5)


Quantitative Bioanalysis of Etidronic Acid in Pharmacokinetic Studies

Etidronic Acid-d3 is the optimal internal standard for developing and validating LC-MS/MS methods to quantify etidronic acid in plasma, urine, or tissue homogenates. Its isotopic purity and near-identical physicochemical properties to the analyte ensure accurate correction for matrix effects and recovery losses, fulfilling regulatory guidelines for bioanalytical method validation in pharmacokinetic and bioequivalence studies [1].

Pharmaceutical Quality Control: Impurity Profiling and Assay

In pharmaceutical manufacturing, Etidronic Acid-d3 serves as a labeled reference standard for the identification and quantification of etidronic acid and its related impurities. Its use in quality control (QC) testing ensures batch-to-batch consistency and compliance with pharmacopeial monographs, where accurate quantification of the active pharmaceutical ingredient (API) is critical .

Environmental Monitoring and Water Treatment Analysis

Due to the use of etidronic acid as a scale and corrosion inhibitor in industrial water systems [2], its detection in environmental water samples is of interest. Etidronic Acid-d3 can be used as a surrogate standard to accurately measure trace levels of the unlabeled compound in complex environmental matrices, overcoming significant matrix effects commonly encountered in such analyses [2].

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